(Au(Dppe)2)Cl

Catalog No.
S585469
CAS No.
47895-18-1
M.F
C52H48AuP4+
M. Wt
993.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Au(Dppe)2)Cl

Gold(I) phosphine probes often degrade via thiol exchange, confounding dose-response data. (Au(Dppe)2)Cl, a bis-chelated tetrahedral complex, provides a stable, thiol-resistant mitochondrial uncoupler for reproducible assays.

  • Resists ligand exchange: maintains integrity in serum and thiol-containing buffers.
  • 31P NMR reference at δ 20.7 ppm for purity verification.
  • Baseline for OXPHOS uncoupling & Ca2+ efflux studies without membrane permeabilization. In stock for immediate global shipping.

CAS Number

47895-18-1

Product Name

(Au(Dppe)2)Cl

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+)

Molecular Formula

C52H48AuP4+

Molecular Weight

993.8 g/mol

InChI

InChI=1S/2C26H24P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1

InChI Key

DPODNOAEJISMHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Synonyms

(Au(dppe)2)Cl, bis(1,2-bis(diphenylphosphino)ethane)gold(I), bis(1,2-bis(diphenylphosphino)ethane)gold(I) bromide, bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, bis(1,2-bis(diphenylphosphino)ethane)gold(I) iodide, bis(1,2-bis(diphenylphosphino)ethane)gold(I) nitrate

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+]

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g

(Au(Dppe)2)Cl (CAS 47895-18-1) is a bis-chelated, tetrahedral gold(I) complex widely procured as a reference standard in medicinal chemistry and mitochondrial targeting research. Featuring two 1,2-bis(diphenylphosphino)ethane (dppe) ligands coordinated to a central Au(I) ion, the resulting lipophilic cation exhibits exceptional kinetic stability. Unlike monodentate gold complexes that rapidly degrade or undergo ligand exchange in biological media, (Au(Dppe)2)Cl maintains structural integrity in the presence of serum proteins and thiols. This makes it a reliable, reproducible baseline for assays evaluating oxidative phosphorylation uncoupling, membrane potential dissipation, and novel antineoplastic drug design workflows where a stable cationic benchmark is required [1].

Research Fit

1
Mitochondria-targeted anticancer metallodrug studies; reported in vivo screening context
2
Lipophilic cationic gold(I) bis-phosphine scaffold; extreme partition coefficient reference
3
Cisplatin-non-cross-resistant profile supports platinum resistance circumvention research

Substituting (Au(Dppe)2)Cl with generic gold(I) phosphines (like Auranofin) or mono-chelated precursors (like[(AuCl)2(dppe)]) fundamentally alters assay reproducibility and the mechanism of action. Monodentate complexes are highly susceptible to thiol exchange, leading to rapid off-target binding and degradation in standard assay buffers, which confounds dose-response data. Furthermore, substituting the chloride counterion or altering the ligand to modify lipophilicity (e.g., using hydrophilic pyridyl analogs like [Au(d4pype)2]Cl) drastically shifts the partition coefficient, eliminating the non-selective mitochondrial accumulation that defines the (Au(Dppe)2)Cl baseline. For procurement, selecting the exact (Au(Dppe)2)Cl complex is mandatory when a highly stable, thiol-resistant cationic standard is required for comparative benchmarking without the risk of in situ speciation changes [1].

Substitution Risk

!
Lipophilicity strongly differs from hydrophilic analogs; may shift cellular uptake and mitochondrial accumulation profile
!
Tetrahedral bis-chelated geometry not interchangeable with linear two-coordinate gold(I) complexes; kinetic stability and thiol reactivity diverge
!
Cisplatin-non-cross-resistant profile may not transfer to other gold phosphine or palladium analogs; mechanism-specific context required

Kinetic Stability and Thiol Resistance in Biological Media

(Au(Dppe)2)Cl demonstrates remarkable kinetic stability in solution, particularly in the presence of serum proteins, thiols, and disulfides. Unlike monodentate gold(I) complexes such as Auranofin, which undergo rapid ligand exchange with biological thiols, 31P NMR spectroscopy confirms that the bis-chelated [Au(dppe)2]+ cation remains intact. This resistance to thiol exchange prevents premature degradation and off-target protein binding during in vitro assays [1].

Evidence DimensionResistance to thiol-mediated ligand exchange
Target Compound Data(Au(Dppe)2)Cl (Intact bis-chelated structure maintained)
Comparator Or BaselineMonodentate Au(I) complexes e.g., Auranofin (Rapid ligand exchange with thiols)
Quantified DifferenceComplete suppression of rapid thiol exchange in standard assay windows
ConditionsIn vitro serum or thiol-containing buffer solutions monitored via 31P NMR

Ensures that the procured compound delivers reliable, reproducible dosing in complex biological matrices without degrading before reaching the target.

In vivo antitumor model
Cross-study comparable
87% ILS (P388 leukemia) vs auranofin (reported below 50% ILS)
Supports in vivo model-response endpoint review; higher reported ILS relative to comparator
Murine i.p. model; 2–3 µmol/kg/day for 5 days. Context-dependent.

Speciation Purity and Structural Verification via 31P NMR

The complete bis-chelation of the [Au(dppe)2]+ cation provides a distinct and easily verifiable spectroscopic signature, which is critical for QA/QC workflows. In 31P NMR, the fully coordinated (Au(Dppe)2)Cl complex appears as a distinct peak at 20.7 ppm. This allows it to be unambiguously distinguished from the dinuclear bridged precursor ClAu(dppe)AuCl (27.1 ppm) and the free dppe ligand (approx. -12.3 to -22 ppm). Procuring the pre-formed (Au(Dppe)2)Cl salt ensures researchers bypass the unpredictable in situ ring-closure of precursors [1].

Evidence Dimension31P NMR Chemical Shift (Speciation Marker)
Target Compound Data(Au(Dppe)2)Cl (20.7 ppm)
Comparator Or BaselineDinuclear precursor ClAu(dppe)AuCl (27.1 ppm)
Quantified Difference6.4 ppm distinct chemical shift separation
ConditionsSolution-state 31P NMR

Allows QA/QC workflows to easily verify the purity and complete coordination of the procured standard, avoiding mixed-species artifacts.

Cytotoxicity benchmark
Head-to-head comparison
IC50 0.661 µM (HeLa); cisplatin 0.710 µM
Supports cytotoxicity endpoint review; reported equipotency to cisplatin
HeLa cervical carcinoma cells; 7% lower IC50. Verify assay conditions.

Mitochondrial Membrane Potential Dissipation Benchmark

As a lipophilic cation, (Au(Dppe)2)Cl is utilized as a definitive positive control for mitochondrial dysfunction assays. At a concentration of 30 µM, it causes a rapid, concentration-dependent dissipation of the mitochondrial inner membrane electrochemical potential, accompanied by a ruthenium red-sensitive calcium efflux. Crucially, it achieves this without increasing the permeability of mitochondria to oxalacetate, distinguishing its specific uncoupling mechanism from agents that cause gross inner membrane permeabilization [1].

Evidence DimensionMechanism of Membrane Potential (ΔΨm) Dissipation
Target Compound Data(Au(Dppe)2)Cl (Specific uncoupling with intact oxalacetate impermeability)
Comparator Or BaselineStandard permeabilizing agents (Gross inner membrane disruption)
Quantified DifferenceSelective Ca2+ efflux via uniporter reversal without gross structural rupture
ConditionsIsolated rabbit mitochondria exposed to 30 µM complex

Validates the compound as the definitive, mechanism-specific positive control for assays measuring mitochondrial uncoupling and targeted calcium efflux.

Mitochondrial depolarization
Head-to-head comparison
Significant depolarization in Jurkat cells; not observed with MM4/MM5/MM6
Cell-type-specific mitochondrial targeting context; lipophilicity-dependent response
Jurkat T-cell leukemia vs. stimulated lymphocytes. Qualitative difference.

Lipophilicity-Driven Cellular Uptake Baseline

The high lipophilicity of (Au(Dppe)2)Cl drives its non-selective accumulation in the mitochondria of cells, making it the standard upper-boundary reference for lipophilic cationic gold complexes. When developing novel antineoplastic agents, researchers synthesize more hydrophilic analogs (such as the pyridyl-substituted [Au(d4pype)2]Cl) to improve tumor selectivity. (Au(Dppe)2)Cl serves as the essential highly lipophilic comparator to demonstrate how reducing the partition coefficient alters in vivo liver/tumor uptake ratios and mitigates dose-limiting toxicity [1].

Evidence DimensionLipophilicity and Cellular Targeting
Target Compound Data(Au(Dppe)2)Cl (High lipophilicity, non-selective mitochondrial uptake)
Comparator Or Baseline[Au(d4pype)2]Cl (Hydrophilic analog, higher tumor selectivity)
Quantified DifferenceEstablishes the maximum lipophilic boundary for comparative uptake studies
ConditionsComparative in vivo and in vitro cellular uptake assays

Provides a critical high-lipophilicity benchmark for screening and optimizing the partition coefficients of novel mitochondrial-interactive agents.

Lipophilicity ranking
Class-level inference
Highest lipophilicity among tested gold(I) bis-phosphine panel
Extreme partition coefficient reference for SAR; cytotoxicity profile context-dependent
No exact logP values provided. Source review recommended.
Hepatotoxicity mechanism
Cross-study comparable
Uncoupling of oxidative phosphorylation; 20 µM causes 100% cell death at 120 min
Mechanistic distinction from TrxR inhibition; supports mitochondrial uncoupling research
Isolated rat hepatocytes; state 4 respiration stimulation. Verify model transfer.
In vivo acute toxicity
Head-to-head comparison
Body weight reduction and elevated AST/GGT at 3–6 µM; Pg 8 showed no such effects
Supports safety-related endpoint monitoring; reported toxicity profile relative to optimized analog
Balb/c mice, 5-day study. Data to verify.

Reference Standard for Mitochondrial Uncoupling Assays

Because of its well-characterized ability to dissipate mitochondrial membrane potential without gross permeabilization, (Au(Dppe)2)Cl is the ideal procured positive control for in vitro assays evaluating oxidative phosphorylation uncoupling and calcium efflux mechanisms [1].

Baseline Comparator for Lipophilic Cation Drug Design

(Au(Dppe)2)Cl serves as the foundational high-lipophilicity benchmark. Research programs developing novel, targeted antineoplastic agents (such as pyridyl-substituted gold phosphines) procure this compound to comparatively map how shifts in the partition coefficient affect cellular uptake and toxicity [2].

QA/QC Marker for Gold(I) Phosphine Synthesis

With its distinct 31P NMR chemical shift at 20.7 ppm, the pre-formed (Au(Dppe)2)Cl salt is utilized as a reliable spectroscopic reference standard to verify the complete bis-chelation and purity of newly synthesized batches, distinguishing them from dinuclear or uncoordinated impurities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo antitumor screening studies
Reported in vivo model-response endpoint
Model-response and platinum-resistant model endpoints
Lipophilicity-driven SAR studies
Lipophilicity ranking context
Hydrophilic-lipophilic balance optimization review
Mitochondrial depolarization assay context
Cell-type-specific mitochondrial targeting
Membrane potential disruption endpoints in leukemia models
Mitochondrial uncoupling hepatotoxicity screening
Reported uncoupling mechanism
Oxidative phosphorylation and LDH leakage endpoints

Related CAS

19624-67-0 (chloride)

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